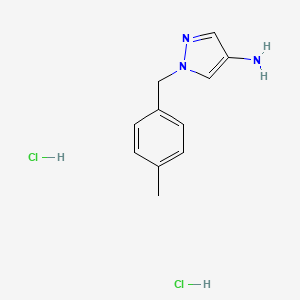

1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-Methylbenzyl)piperazine” is a derivative of benzylpiperazine and has been sold as an ingredient in legal recreational drugs known as "party pills" . It’s also a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .

Synthesis Analysis

The synthesis of “1-(4-Methylbenzyl)piperazine” involves reactions that proceed either at room or higher temperatures in common solvents . These reactions involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .Molecular Structure Analysis

The molecular formula for “4-Methylbenzyl alcohol” is C8H10O, with a molecular weight of 122.16 g/mol . The InChI Key is RNAXUUAJNMDESG-UHFFFAOYSA-N .Chemical Reactions Analysis

“1-(4-Methylbenzyl)piperazine” shows good stability. It was found to be more stable than phenyl piperazines over time under all storage conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Pyrazole Schiff Bases : New pyrazole Schiff bases containing azo groups were synthesized, characterized using various spectroscopic methods, and analyzed theoretically. These compounds, including derivatives similar to "1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride," were explored for their structural and electronic properties, demonstrating the versatility of pyrazole derivatives in chemical synthesis and theoretical studies (Özkınalı et al., 2018).

Process Development of Key Intermediates : A key intermediate for the CCR5 antagonist TAK-779 was synthesized, showcasing the role of similar compounds in the development of pharmaceutical agents. The efficient synthesis process highlights the significance of pyrazole derivatives in medicinal chemistry and drug development (Hashimoto et al., 2002).

Biological and Pharmacological Studies

Antimicrobial Activity : Pyrazole Schiff bases were synthesized and tested for their ability to inhibit the growth of Candida albicans and Gram-negative bacteria. Some compounds demonstrated potential as antibacterial agents, underscoring the importance of pyrazole derivatives in the search for new antimicrobial compounds (Feng et al., 2018).

Inhibition of Alcohol Dehydrogenase : Studies on compounds bearing an amide group, such as those related to "1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride," showed inhibitory activity against alcohol dehydrogenase (ADH). This research provides insights into the potential therapeutic applications of pyrazole derivatives in treating conditions associated with alcohol metabolism (Delmas et al., 1983).

Supramolecular Chemistry

- Pyrazole Schiff Bases in Supramolecular Chemistry : The synthesis and characterization of pyrazole Schiff bases, leading to the formation of hydrogen-bonded supramolecular layers, indicate the utility of these compounds in developing novel materials with specific architectural and functional properties (Feng et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . A novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported .

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCVCXFRGGHBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)

![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)

![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)

![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)

![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)